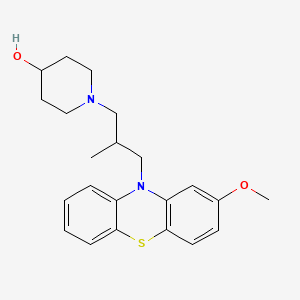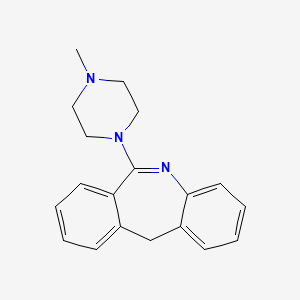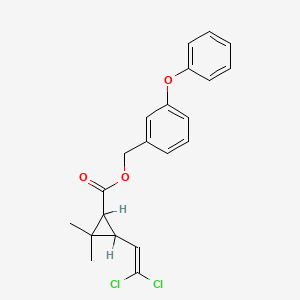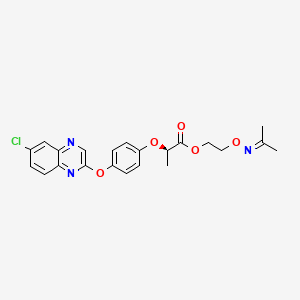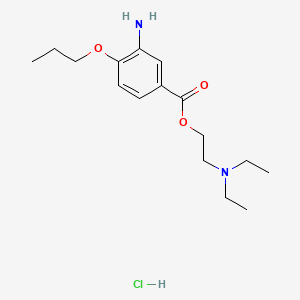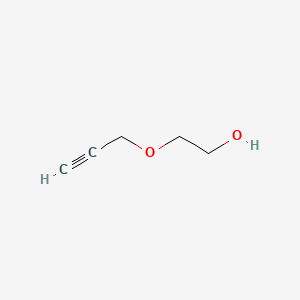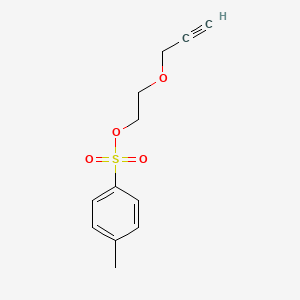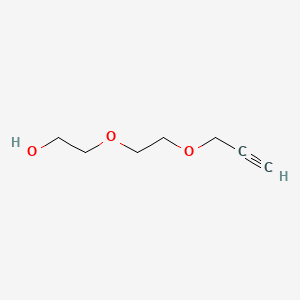![molecular formula C27H43NO5 B1679689 (3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione CAS No. 258871-60-2](/img/structure/B1679689.png)
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione
Overview
Description
PF-1163B is a depsipeptide antifungal isolated from Penicillium that inhibits ergosterol (ERG) synthesis (IC50 = 34 ng/ml). It inhibits growth of C. albicans (MIC = 32 µg/ml) but not of other Candida strains, A. fumigatus, or HepG2 cells. It acts synergistically with fluconazole to reduce growth of azole-resistant C. albicans (MIC = 2 and 0.0016 µg/ml alone and in combination, respectively). PF-1163B is a hydroxy form of PF-1163A.
PF 1163B is a macrolide antibiotic that is 4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione substituted by a 4-(2-hydroxyethoxy)benzyl group at position 3 and a pentyl group at position 13 (the 3S,10R,13S stereoisomer). It is isolated from Penicillium sp. PF1163 and exhibits antifungal activity against the pathogenic fungal strain Candida albicans TIMM1768. It has a role as an antifungal agent and a Penicillium metabolite. It is a macrolide antibiotic, a lactam and an aromatic ether.
Scientific Research Applications
Antifungal Activity Against Candida albicans
PF-1163B exhibits potent antifungal properties, specifically inhibiting the growth of Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/ml. It targets the synthesis of ergosterol, a critical component of fungal cell membranes, with an IC50 value of 34 ng/ml .
Selective Antifungal Spectrum
While effective against Candida albicans, PF-1163B does not inhibit the growth of other Candida strains, Aspergillus fumigatus, or HepG2 cells, indicating a selective spectrum of antifungal activity .
Synergistic Effects with Fluconazole
PF-1163B acts synergistically with fluconazole, a commonly used antifungal drug, to reduce the growth of azole-resistant Candida albicans. This combination could potentially overcome resistance issues in clinical treatments .
Ergosterol Synthesis Inhibition
The compound’s mechanism involves the inhibition of ergosterol synthesis, which is essential for fungal cell viability. This mode of action suggests potential applications in developing new antifungal therapies .
Structural Analysis and Derivatives
Spectroscopic analyses and X-ray crystallography have been used to elucidate the structure of PF-1163B and its derivatives, contributing to our understanding of its antifungal properties and aiding in the design of related compounds .
Potential for Combination Therapies
Given its synergistic effects and selective activity, PF-1163B may be a candidate for combination therapies with other antifungal agents to enhance efficacy and reduce the likelihood of resistance development .
Mechanism of Action
PF-1163B, also known as “(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione”, is a depsipeptide antifungal isolated from Penicillium .
Target of Action
PF-1163B primarily targets the enzyme ERG25p, a C-4 methyl oxidase in the ergosterol biosynthetic pathway . Ergosterol is a critical component of fungal cell membranes, and its disruption leads to impaired cell function and growth.
Mode of Action
PF-1163B inhibits the synthesis of ergosterol (ERG) by blocking the activity of the ERG25p enzyme . This inhibition disrupts the ergosterol biosynthetic pathway, leading to a deficiency of ergosterol in the fungal cell membrane.
Biochemical Pathways
The primary biochemical pathway affected by PF-1163B is the ergosterol biosynthetic pathway . By inhibiting the ERG25p enzyme, PF-1163B disrupts the conversion of sterol intermediates into ergosterol. This disruption affects the integrity and function of the fungal cell membrane, leading to inhibited growth of the fungus.
Result of Action
The inhibition of ergosterol synthesis by PF-1163B leads to a deficiency of ergosterol in the fungal cell membrane . This deficiency impairs the function and integrity of the cell membrane, leading to inhibited growth of the fungus. PF-1163B exhibits antifungal activity against the pathogenic fungal strain Candida albicans .
properties
IUPAC Name |
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO5/c1-4-5-6-10-24-15-12-21(2)9-7-8-11-26(30)28(3)25(27(31)33-24)20-22-13-16-23(17-14-22)32-19-18-29/h13-14,16-17,21,24-25,29H,4-12,15,18-20H2,1-3H3/t21-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRJJAXIHTZHNU-SDUSCBPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




